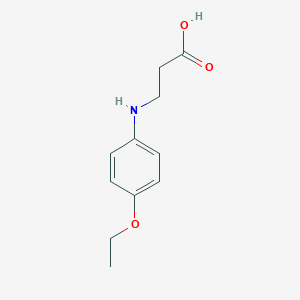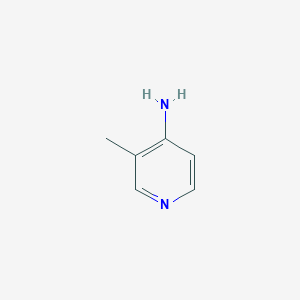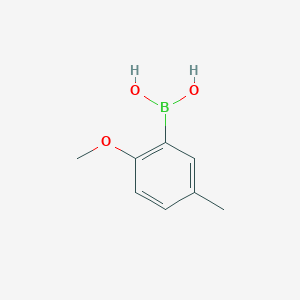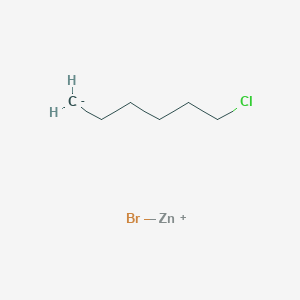
4-Chlor-8-methyl-2-(trifluormethyl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .Physical and Chemical Properties Analysis
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“4-Chlor-8-methyl-2-(trifluormethyl)chinolin” ist ein wichtiger Rohstoff, der in der organischen Synthese verwendet wird . Aufgrund seiner einzigartigen Struktur und Reaktivität kann es zur Herstellung einer Vielzahl komplexer organischer Verbindungen verwendet werden.
Pharmazeutika
Diese Verbindung wird auch als Zwischenprodukt in der pharmazeutischen Industrie verwendet . Es kann bei der Synthese verschiedener Medikamente verwendet werden, insbesondere solcher, die einen Chinolin-Kern enthalten. Chinolin-Derivate sind bekannt für ihre starke entzündungshemmende Wirkung .
Pflanzenschutzmittel
In der Pflanzenschutzmittelindustrie kann “this compound” bei der Synthese verschiedener Pestizide und Herbizide verwendet werden . Die Trifluormethylgruppe in der Verbindung kann die biologische Aktivität dieser Pflanzenschutzmittel verbessern.
Farbstoffe
Die Verbindung wird auch bei der Herstellung von Farbstoffen verwendet . Chinolin und seine Derivate werden oft bei der Synthese von Farbstoffen verwendet, da sie mit verschiedenen Metallen stabile, leuchtend gefärbte Komplexe bilden können.
Fluorierte Bausteine
“this compound” gehört zu den fluorierten Bausteinen . Diese werden in einer Vielzahl von Anwendungen eingesetzt, darunter die Entwicklung von Pharmazeutika, Pflanzenschutzmitteln und Materialwissenschaften.
Elektrochemische Studien
Die Verbindung wurde in elektrochemischen Studien verwendet . Seine einzigartige Struktur und Eigenschaften machen es zu einem interessanten Thema für solche Forschungen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture
Eigenschaften
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-25-3 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)






